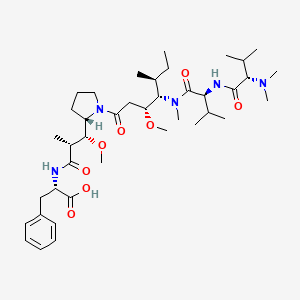

Auristatin F

Description

Propriétés

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNCNVVZCUVPOT-FUVGGWJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Auristatin F mechanism of action on tubulin polymerization

An In-depth Technical Guide on the Mechanism of Action of Auristatin F on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl this compound (MMAF) is a potent synthetic antineoplastic agent, derived from the natural pentapeptide dolastatin 10.[1] As a critical component of several antibody-drug conjugates (ADCs), its high cytotoxicity is harnessed for targeted cancer therapy.[2] The primary mechanism of action of this compound is the disruption of microtubule dynamics through the potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3][4] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects as an antimitotic agent by directly interfering with the assembly of microtubules, which are essential cytoskeletal structures for cell division, intracellular transport, and maintenance of cell shape.[3][5] The core mechanism involves the following key steps:

-

Binding to Tubulin Dimers: MMAF binds to soluble αβ-tubulin heterodimers, the fundamental building blocks of microtubules.[1][5]

-

Inhibition of Polymerization: This binding prevents the tubulin dimers from polymerizing into microtubules.[2][4][] By disrupting this dynamic process, MMAF effectively halts the formation of the mitotic spindle, a structure crucial for chromosome segregation during mitosis.[1][7]

-

Cell Cycle Arrest and Apoptosis: The failure to form a functional mitotic spindle triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[1] Prolonged arrest ultimately induces programmed cell death, or apoptosis, selectively eliminating rapidly dividing cancer cells.[1][7]

MMAF is a synthetic derivative of dolastatin 10, which was initially isolated from the sea hare Dolabella auricularia.[1][8] Unlike its counterpart Monomethyl Auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which attenuates its cytotoxic activity and reduces its membrane permeability.[][8][9] This property makes it a suitable payload for ADCs, as its activity is primarily unleashed once the ADC is internalized into the target cancer cell.[][10]

The this compound Binding Site on Tubulin

High-resolution crystal structures have revealed that this compound binds at the vinca-alkaloid binding site on tubulin.[5][7][9] This site is located at the interface between two longitudinally aligned tubulin dimers, specifically between the β-subunit of one dimer (β₁) and the α-subunit of the next dimer in the protofilament (α₂).[5]

The binding of MMAF induces a conformational change in tubulin that is incompatible with the straight structure of a microtubule protofilament. Key interactions include:

-

The N-terminus of the molecule interacts with the β-tubulin T5 loop and the α-tubulin H10 helix.[11]

-

The C-terminal phenylalanine residue of MMAF plays a crucial role. Its negatively charged carboxylate group forms an extended hydrogen bond network with Arg278 of the M-loop on the β-tubulin subunit, mediated by a water molecule.[5][11]

-

This interaction stabilizes the M-loop in a conformation that prevents the necessary lateral tubulin-tubulin contacts required for the formation of a stable microtubule sheet.[5]

The diagram below illustrates the signaling pathway of this compound leading to the inhibition of tubulin polymerization and subsequent apoptosis.

Caption: Mechanism of action of an this compound-based ADC.

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key data regarding its binding affinity to tubulin and its cytotoxic effects on different cancer cell lines.

Table 1: Tubulin Binding Affinity

| Compound | Method | KD (nM) | Source |

| FI-MMAF (FITC-labeled MMAF) | Fluorescence Polarization | 60 ± 3 | [5] |

| FI-MMAF (FITC-labeled MMAF) | Fluorescence Polarization | 63 | [11][12] |

| FI-MMAE (FITC-labeled MMAE) | Fluorescence Polarization | 291 | [5][11][12] |

Note: The lower KD value for FI-MMAF compared to FI-MMAE indicates a higher binding affinity for tubulin.

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Source |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [13] |

| H3396 | Breast Carcinoma | 105 | [13] |

| 786-O | Renal Cell Carcinoma | 257 | [13] |

| Caki-1 | Renal Cell Carcinoma | 200 | [13] |

Key Experimental Protocols

The characterization of tubulin inhibitors like this compound relies on specific biochemical and cell-based assays. Detailed below are protocols for two fundamental experiments.

In Vitro Tubulin Polymerization Assay (Light Scattering Method)

This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin in vitro. Polymerization is monitored by the increase in light scattering, measured as optical density (OD).[14]

Materials:

-

Purified tubulin (>99% pure), lyophilized powder or frozen solution

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

This compound (MMAF) stock solution in DMSO

-

Control compounds: Paclitaxel (enhancer), Nocodazole (inhibitor)

-

Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm or 350 nm

-

96-well, half-area, clear-bottom plates

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice. Prepare the Polymerization Buffer (G-PEM with 10% glycerol).

-

Prepare a 10 mM GTP working solution in G-PEM.

-

Prepare serial dilutions of this compound and control compounds in Polymerization Buffer. The final DMSO concentration should be kept constant and low (<1%).

-

-

Reaction Setup (on ice):

-

In a 96-well plate on ice, add the test compounds (this compound dilutions), controls, and buffer-only wells.

-

Reconstitute or dilute tubulin to a final concentration of 2-3 mg/mL in ice-cold Polymerization Buffer.

-

Initiate the reaction by adding GTP to the tubulin solution (final concentration 1 mM), mix gently, and immediately dispense the tubulin/GTP mix into the wells containing the compounds. The final volume is typically 100 µL.[14]

-

-

Measurement:

-

Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[14]

-

-

Data Analysis:

-

Plot OD vs. time for each concentration.

-

Determine the Vmax (maximum rate of polymerization) and the final plateau OD (extent of polymerization).

-

Calculate the IC₅₀ value for inhibition of polymerization by plotting the percent inhibition against the logarithm of this compound concentration.

-

Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding affinity (KD) of a fluorescently labeled ligand (e.g., FITC-MMAF) to tubulin. The principle is that a small, rapidly rotating fluorescent molecule has low polarization, while a large, slowly rotating complex (fluorescent ligand bound to tubulin) has high polarization.

Materials:

-

FITC-labeled this compound (FI-MMAF)

-

Purified tubulin

-

384-well, black, flat-bottom plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Reaction Setup:

-

Incubation:

-

Cover the plate to protect it from light.

-

Incubate at room temperature for 1 hour with gentle shaking.[5]

-

-

Measurement:

-

Measure the fluorescence polarization in the plate reader using appropriate excitation and emission filters for FITC.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the log of the tubulin concentration.

-

Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the KD value.

-

The diagram below outlines the experimental workflow for a typical tubulin polymerization assay.

Caption: Workflow for an in vitro tubulin polymerization assay.

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization, a mechanism it shares with the vinca alkaloids. Its unique binding interaction at the inter-dimer interface of tubulin protofilaments effectively disrupts microtubule formation, leading to mitotic arrest and apoptosis in proliferating cells. The quantitative data underscores its high affinity for tubulin and its potent cytotoxicity against various cancer cell lines. Understanding the detailed mechanism of action and the experimental protocols used for its characterization is fundamental for the rational design and development of next-generation antibody-drug conjugates in oncology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Monomethyl this compound - Wikipedia [en.wikipedia.org]

- 4. Monomethyl this compound methyl ester - Creative Biolabs [creative-biolabs.com]

- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 10. adcreview.com [adcreview.com]

- 11. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

Monomethyl Auristatin F (MMAF) vs. Auristatin F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Monomethyl Auristatin F (MMAF) and this compound, two potent antitubulin agents used as payloads in antibody-drug conjugates (ADCs). This document delves into their chemical structures, mechanisms of action, and key differences in their biological activities, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: The Auristatin Family of Cytotoxic Payloads

Auristatins are synthetic analogues of the natural marine product dolastatin 10 and are among the most potent antimitotic agents known.[1] Their high cytotoxicity makes them unsuitable for use as standalone chemotherapeutic agents but ideal as payloads for ADCs, which provide targeted delivery to cancer cells, thereby minimizing systemic toxicity.[2][3] Both Monomethyl this compound (MMAF) and this compound belong to this class of molecules and function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4]

Chemical Structure and Key Differences

The primary structural difference between MMAF and this compound lies in the N-terminal amino group. MMAF is a desmethyl derivative of this compound, meaning it has a single methyl group on the N-terminus, whereas this compound has two methyl groups.[4] Both molecules share a C-terminal phenylalanine residue, which imparts a negative charge and reduces membrane permeability compared to their counterpart, Monomethyl Auristatin E (MMAE).[1][5]

Table 1: Chemical Properties of MMAF and this compound

| Feature | Monomethyl this compound (MMAF) | This compound |

| Molecular Formula | C39H65N5O8 | C40H67N5O8 |

| Molecular Weight | 731.96 g/mol | 746.01 g/mol |

| N-terminus | Monomethylated | Dimethylated |

| C-terminus | Phenylalanine | Phenylalanine |

Mechanism of Action: Tubulin Inhibition and Downstream Effects

Both MMAF and this compound exert their cytotoxic effects by disrupting the cellular microtubule network. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.[2][4]

Inhibition of Tubulin Polymerization

The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. This leads to a halt in the cell cycle at the G2/M phase.[3]

Downstream Signaling Pathways

The disruption of microtubule function triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (apoptosis).

The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, which prevents the cell from progressing into anaphase. This sustained arrest in the G2/M phase is a key trigger for apoptosis. The signaling pathway involves a complex interplay of proteins that regulate the activity of the Cyclin B-CDK1 complex, the master regulator of entry into mitosis.

Prolonged G2/M arrest and the disruption of microtubule-dependent cellular processes trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the phosphorylation of anti-apoptotic proteins like Bcl-2, activation of c-Jun N-terminal kinase (JNK), and the subsequent activation of caspases, the executioners of apoptosis.[6]

References

The Pharmacology of Auristatin F and Its Derivatives: A Technical Guide for Drug Development

Introduction: Auristatin F, and its widely used derivative Monomethyl this compound (MMAF), are synthetic analogues of the potent antineoplastic natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2][3] These compounds represent a clinically significant class of antimitotic agents, serving as highly potent cytotoxic payloads in the design of Antibody-Drug Conjugates (ADCs).[4][5] Auristatins are exceptionally toxic, with potencies 100 to 1000 times greater than conventional chemotherapeutic agents like doxorubicin, which initially rendered them unsuitable for systemic administration due to a narrow therapeutic window.[2] However, their conjugation to tumor-targeting monoclonal antibodies has harnessed their cytotoxic power, enabling selective delivery to cancer cells and dramatically improving their therapeutic index.[2][6]

This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and application in ADCs. It includes detailed experimental protocols for key biological assays and summarizes critical quantitative data to support researchers and professionals in the field of drug development.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this compound and its derivatives is the potent inhibition of tubulin polymerization.[7][][9] Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division. By disrupting microtubule dynamics, auristatins induce cell cycle arrest, primarily in the G2/M phase, which ultimately leads to apoptosis.[2][10]

The binding site for auristatins is located at the vinca domain on β-tubulin.[2][11] This interaction prevents the polymerization of tubulin dimers into microtubules, destabilizes existing microtubule structures, and interferes with tubulin-dependent GTP hydrolysis.[2][12] The high-resolution crystal structures of tubulin in complex with MMAE and MMAF have been determined, providing atomic-level insights into their binding and mechanism of microtubule destabilization.[12]

References

- 1. Pharmacokinetic and Metabolism Studies of Monomethyl this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monomethyl this compound - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Free Auristatin F in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of free Auristatin F, also known as Monomethyl this compound (MMAF). This compound is an exceptionally potent synthetic analogue of the natural antimitotic agent dolastatin 10. While its primary clinical application is as a cytotoxic payload in Antibody-Drug Conjugates (ADCs), understanding the intrinsic activity of its free, unconjugated form is crucial for drug development, mechanism of action studies, and comparative analyses. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key concepts related to its function and structure.

Quantitative Cytotoxicity Data of Free this compound (MMAF)

The in vitro cytotoxicity of free this compound is significantly influenced by its molecular structure. Unlike the related compound Monomethyl Auristatin E (MMAE), this compound possesses a charged C-terminal phenylalanine residue. This feature impairs its ability to passively diffuse across cell membranes, resulting in markedly lower potency as a free drug when compared to the more cell-permeable MMAE.[1][2] Consequently, the half-maximal inhibitory concentration (IC50) values for free this compound are generally in the nanomolar to micromolar range, demonstrating a wide variability across different cancer cell lines.

The following table summarizes publicly available IC50 values for free this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-N87 | Gastric Carcinoma | 88.3 |

| OE19 | Gastric Adenocarcinoma | 386.3 |

| HCT116 | Colorectal Carcinoma | 8,944 |

Data sourced from a study by J.A. W. O'Rourke et al., published in Molecular Cancer Therapeutics.[1]

It is critical to note that the potency of this compound increases by several orders of magnitude when it is conjugated to a monoclonal antibody that facilitates its internalization into target cells, bypassing the membrane permeability limitation.[2]

Experimental Protocols for In Vitro Cytotoxicity Assessment

The determination of this compound's cytotoxic effects in vitro is typically accomplished using cell viability and proliferation assays. These assays measure the proportion of viable cells after a defined period of exposure to the compound. Below are detailed methodologies for common assays.

General Workflow for Cytotoxicity Assays

The workflow for assessing the in vitro cytotoxicity of this compound follows a standardized procedure, from cell culture preparation to data analysis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate and incubate overnight.

-

Drug Treatment: Expose cells to serial dilutions of free this compound for 72-96 hours.

-

Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the media and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

-

Cell Plating and Drug Treatment: Follow the same procedure as the MTT assay.

-

Reagent Preparation: Prepare the XTT reagent mixture according to the manufacturer's instructions immediately before use.

-

Reagent Addition: Add the XTT reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450-500 nm.

Resazurin (AlamarBlue) Assay

This is a fluorometric assay that uses the redox indicator resazurin to measure cell viability.

-

Cell Plating and Drug Treatment: Follow the same procedure as the MTT assay.

-

Reagent Addition: Add resazurin-based solution (e.g., AlamarBlue) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, during which viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.

-

Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division. This mechanism is shared among auristatin-class molecules.

The primary steps in the mechanism of action are:

-

Inhibition of Tubulin Polymerization: this compound binds to tubulin dimers, preventing their assembly into microtubules.

-

Microtubule Disruption: This inhibition disrupts the dynamic equilibrium of the microtubule network, which is critical for the formation of the mitotic spindle.

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle leads to the arrest of the cell cycle in the G2/M phase.

-

Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Structural Comparison: this compound (MMAF) vs. Auristatin E (MMAE)

The difference in in vitro potency between free MMAF and free MMAE is rooted in a minor but critical structural modification at the C-terminus of the peptide.

-

Monomethyl Auristatin E (MMAE): Features an uncharged norephedrine residue at its C-terminus. This lipophilic character allows it to more readily cross the cell membrane, resulting in high intrinsic cytotoxicity as a free drug.

-

Monomethyl this compound (MMAF): Features a phenylalanine residue at its C-terminus, which is carboxylated and negatively charged at physiological pH.[2] This charge significantly hinders its ability to passively diffuse across the lipid bilayer of the cell membrane, leading to attenuated cytotoxicity in its free form.[1] This property makes MMAF-based ADCs highly dependent on antibody-mediated internalization for their activity and can reduce off-target toxicity.

References

The Inner Workings of a Potent Anti-Cancer Agent: A Technical Guide to the Structure-Activity Relationship of Auristatin F Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of Auristatin F (MMAF) and its analogs, potent antitubulin agents widely utilized as payloads in antibody-drug conjugates (ADCs). Through a comprehensive review of preclinical data, this document provides a detailed analysis of how structural modifications to the auristatin scaffold influence its biological activity, offering critical insights for the rational design of next-generation cancer therapeutics.

Introduction: The this compound Scaffold and its Mechanism of Action

This compound, a synthetic analog of the marine natural product dolastatin 10, is a highly potent pentapeptide that exerts its cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The peptide backbone of this compound is composed of five amino acid residues, designated P1 through P5 from the N-terminus to the C-terminus. Monomethyl this compound (MMAF) is characterized by a monomethylated N-terminus (P1) and a C-terminal phenylalanine residue (P5).[2]

The precise molecular interactions between auristatins and tubulin are crucial for their potent activity. The binding site is located at the interface of α- and β-tubulin subunits, overlapping with the vinca alkaloid binding site.[1][3] A critical conformational feature for biological activity is the trans-configuration of the amide bond between the valine (P2) and dolaisoleuine (P3) residues, which is the conformation observed in the tubulin-bound state.[1]

Structure-Activity Relationship (SAR) of this compound Analogs

Extensive research has focused on modifying the this compound scaffold to optimize its potency, physicochemical properties, and suitability for ADC development. The primary sites for modification have been the N-terminal (P1) and C-terminal (P5) positions.

C-Terminal (P5) Modifications

The C-terminal phenylalanine of MMAF plays a significant role in its biological activity and physical properties. Modifications at this position can impact tubulin binding affinity, cell permeability, and overall cytotoxicity. The negatively charged carboxyl group of the C-terminal phenylalanine in MMAF contributes to its reduced cell permeability compared to the uncharged C-terminus of Monomethyl Auristatin E (MMAE).[4] However, this feature can be advantageous in the context of ADCs, as it can minimize off-target toxicity.

Table 1: SAR of C-Terminal (P5) Modified this compound Analogs

| Analog | P5 Modification | In Vitro Cytotoxicity IC50 (nM) | Tubulin Binding Affinity Kd (nM) | Reference(s) |

| MMAF | Phenylalanine | Varies by cell line | 63 | [3] |

| MMAE | Norephedrine | Varies by cell line | 291 | [3] |

| This compound | Phenylalanine (unmethylated N-terminus) | - | - | [4] |

| Auristatin M | p-methoxyphenylalanine | - | - | [4] |

| Auristatin W | Tryptophan | - | - | [4] |

| N-alkylated MMAF analogs | Various N-alkylated Phenylalanine | 1 - 6 (against colorectal and melanoma cell lines) | - | [4] |

Note: IC50 values are highly dependent on the specific cancer cell line and assay conditions. The data presented here is for comparative purposes.

N-Terminal (P1) Modifications

The N-terminal monomethyl valine of MMAF is another key site for modification. Alterations at the P1 position can influence the overall potency of the molecule.

Table 2: SAR of N-Terminal (P1) Modified this compound Analogs

| Analog | P1 Modification | In Vitro Cytotoxicity (Qualitative) | Reference(s) |

| Compound 11k | Unnatural amino acid substitution | Excellent tubulin inhibition | [2] |

| Compound 18d | Triazole functional group introduction at P5 and P1 modification | Enhanced cytotoxicity against HCT116 cells compared to MMAF | [2] |

Experimental Protocols

The evaluation of this compound analogs relies on a suite of standardized in vitro assays to determine their cytotoxic potency and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cultured cells by measuring metabolic activity.

Materials:

-

Adherent cancer cell line (e.g., HCT116, SKBR3, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound analog stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6]

Tubulin Polymerization Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to tubulin by monitoring the change in fluorescence polarization of a fluorescently labeled auristatin analog.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Fluorescently labeled this compound analog (e.g., FITC-MMAF)

-

Assay buffer (e.g., 20 mM PIPES pH 6.9, 1 mM MgCl2)

-

384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare a serial dilution of tubulin in the assay buffer. Prepare a solution of the fluorescently labeled auristatin analog at a constant concentration (e.g., 30 nM).

-

Binding Reaction: In a 384-well plate, mix equal volumes of the tubulin dilutions and the fluorescently labeled auristatin solution.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the fluorescence polarization values against the log of the tubulin concentration. The dissociation constant (Kd) is determined by fitting the data to a one-site binding model.[3]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the core structure of this compound, its mechanism of action, and a typical experimental workflow.

Caption: General structure of this compound, highlighting the five amino acid positions (P1-P5).

Caption: Signaling pathway of an this compound-based ADC from receptor binding to apoptosis.

Caption: A typical experimental workflow for the evaluation and optimization of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs is a critical area of research in the development of targeted cancer therapies. Modifications at the N- and C-termini have been shown to significantly impact the potency and physicochemical properties of these potent antitubulin agents. A thorough understanding of these relationships, coupled with robust in vitro and in vivo evaluation, is essential for the design of novel this compound-based ADCs with improved therapeutic indices. This guide provides a foundational understanding of the core SAR principles and experimental methodologies, serving as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and bioactivity evaluation of novel monomethyl this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of Auristatin F to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin F (AF) and its derivatives, such as monomethyl this compound (MMAF), are potent antimitotic agents that function by inhibiting tubulin polymerization.[1][2] This potent cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver highly active drugs directly to cancer cells via monoclonal antibodies (mAbs) that recognize specific tumor-associated antigens.[3] The targeted delivery of AF enhances its therapeutic index by maximizing its efficacy at the tumor site while minimizing systemic toxicity.[4]

The most common method for conjugating auristatins to antibodies involves the reaction of a maleimide-functionalized drug-linker with free thiol groups on the antibody.[5][6] These thiols are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region. The resulting thioether bond, while widely used, can be susceptible to a retro-Michael reaction, leading to premature drug release.[7] Strategies to improve the stability of this linkage, such as hydrolysis of the resulting thiosuccinimide ring, have been developed.[6][8]

These application notes provide a detailed protocol for the preparation, purification, and characterization of this compound-conjugated monoclonal antibodies.

Data Presentation

Table 1: Quantitative Parameters for this compound-ADC Characterization

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), LC-MS | [9][] |

| In vitro Cytotoxicity (IC50) | 0.35 nM - 250 nM | MTT Assay, Resazurin Assay | [11][12] |

| Conjugation Efficiency | >90% | HIC, LC-MS | [5] |

| Monomer Purity (Post-Purification) | >95% | Size Exclusion Chromatography (SEC) | [13] |

Experimental Protocols

Protocol 1: Generation of Thiol Groups on the Monoclonal Antibody

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in Phosphate Buffered Saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

-

PBS, pH 7.4

-

Desalting columns (e.g., PD-10)

Procedure:

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Add a 5-10 molar excess of TCEP to the mAb solution. The exact molar excess may need to be optimized for the specific mAb.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

Remove excess TCEP immediately using a desalting column pre-equilibrated with PBS, pH 7.4.

-

Determine the concentration of the reduced mAb using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound-Maleimide to the Reduced Monoclonal Antibody

This protocol details the conjugation of a maleimide-activated this compound derivative (e.g., mc-MMAF) to the generated thiol groups on the mAb.[14]

Materials:

-

Reduced monoclonal antibody from Protocol 1

-

This compound-maleimide derivative (e.g., mc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)

-

PBS, pH 7.0-7.5[]

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Immediately after reduction and desalting, adjust the pH of the reduced mAb solution to 7.0-7.5 if necessary.

-

Add a 5-10 molar excess of the this compound-maleimide derivative to the reduced mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent mAb precipitation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.

-

To quench the reaction, add a 2-fold molar excess of N-acetylcysteine relative to the this compound-maleimide derivative and incubate for 20 minutes at room temperature.

Protocol 3: Purification of the this compound-ADC

This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components.

Materials:

-

Crude ADC reaction mixture from Protocol 2

-

Purification system (e.g., FPLC)

-

Hydrophobic Interaction Chromatography (HIC) column or Size Exclusion Chromatography (SEC) column[16][17]

-

HIC Buffers:

-

SEC Buffer: PBS, pH 7.4

Procedure (using HIC):

-

Equilibrate the HIC column with HIC Buffer A.

-

Dilute the crude ADC reaction mixture with HIC Buffer A to achieve a final ammonium sulfate concentration of approximately 0.5 M.[16]

-

Load the diluted sample onto the equilibrated HIC column.

-

Wash the column with Buffer A to remove unconjugated drug-linker and other impurities.

-

Elute the ADC species using a linear gradient from Buffer A to Buffer B. Different DAR species will elute at different salt concentrations.

-

Collect fractions corresponding to the desired ADC species.

-

Pool the relevant fractions and buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration.

Protocol 4: Characterization of the this compound-ADC

This protocol outlines key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC:

-

Analyze the purified ADC using an analytical HIC column with a similar gradient as described in Protocol 3.

-

The different peaks correspond to species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[]

-

Calculate the average DAR by determining the area under each peak and using a weighted average formula.[]

2. Purity and Aggregation Analysis by SEC:

-

Analyze the purified ADC on an analytical SEC column using PBS as the mobile phase.

-

The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.

3. In Vitro Cytotoxicity Assay (MTT or Resazurin Assay):

-

Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound-ADC, unconjugated mAb, and free this compound for 72-96 hours.[18]

-

Add MTT or resazurin reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each condition.[19]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of an this compound-ADC.

Caption: Signaling pathway of this compound-induced apoptosis in tumor cells.[20]

References

- 1. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monomethyl this compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of potent monoclonal antibody auristatin conjugates for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. mdpi.com [mdpi.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpst.cz [hpst.cz]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cellmosaic.com [cellmosaic.com]

- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Valine-Citrulline (VC) Cleavable Linker with MMAF

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the valine-citrulline (VC) cleavable linker in conjunction with the cytotoxic payload monomethyl auristatin F (MMAF) for the development of antibody-drug conjugates (ADCs).

Introduction

The valine-citrulline (VC) linker is a dipeptide-based cleavable linker system widely employed in the field of antibody-drug conjugates. Its design leverages the overexpression of certain lysosomal proteases, such as cathepsin B, within tumor cells. This targeted cleavage mechanism ensures that the highly potent cytotoxic agent, MMAF, is selectively released within the cancerous cell, thereby minimizing systemic toxicity and enhancing the therapeutic window. MMAF, an analog of the potent dolastatin 10, functions as a powerful antimitotic agent by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The combination of the vc linker's tumor-specific cleavage and MMAF's potent cytotoxicity makes the vc-MMAF linker-payload system a cornerstone in the development of next-generation targeted cancer therapies.

Mechanism of Action

The mechanism of action for a vc-MMAF ADC can be summarized in the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the antibody component targeting a specific tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

-

Linker Cleavage: Within the acidic environment of the lysosome, proteases, primarily cathepsin B, recognize and cleave the valine-citrulline dipeptide linker.[3]

-

Payload Release: This cleavage initiates a self-immolative cascade, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).

Below is a diagram illustrating the signaling pathway of a vc-MMAF ADC leading to apoptosis.

References

Application Notes and Protocols: Handling and Storage of Auristatin F Powder

For Researchers, Scientists, and Drug Development Professionals

Auristatin F is a potent synthetic antineoplastic agent and a critical component of antibody-drug conjugates (ADCs).[1][2][3][] As a highly cytotoxic compound, meticulous handling and adherence to strict storage protocols are paramount to ensure personnel safety, experimental accuracy, and compound integrity. These application notes provide detailed guidelines for the proper handling and storage of this compound powder.

Safety Precautions and Personal Protective Equipment (PPE)

This compound is a potent cytotoxin and should be handled with extreme caution in a designated controlled area, preferably a chemical fume hood or a biological safety cabinet, to avoid inhalation and contact.[5][6][7]

Recommended Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5]

-

Lab Coat: A disposable lab coat or a dedicated lab coat for handling potent compounds should be worn.

-

Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is essential.[6]

Storage and Stability

Proper storage of this compound powder is crucial for maintaining its chemical integrity and potency.

Storage Conditions

| Parameter | Condition | Shelf Life |

| Temperature | -20°C | 3 years[2] |

| 4°C | 2 years[1][2] | |

| 2°C - 8°C | As per some supplier recommendations[8] | |

| Light | Store protected from light. | Not specified, but good practice for complex organic molecules. |

| Moisture | Keep container tightly closed in a dry place.[8] | Hygroscopic nature of DMSO solutions suggests the powder should also be protected from moisture.[2] |

Stability in Solution

This compound is unstable in solutions, and it is strongly recommended to use freshly prepared solutions for experiments.[1][2] If storage of a stock solution is unavoidable, it should be for the shortest possible duration and at a low temperature (-20°C or -80°C). Aliquoting the stock solution is advisable to avoid multiple freeze-thaw cycles.

Solubility and Solution Preparation

The solubility of this compound can vary depending on the solvent. It is essential to use the appropriate solvent for your intended application.

Solubility Data

| Solvent | Solubility | Notes |

| DMSO | ≥ 56 mg/mL (75.07 mM)[1] | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[2] Ultrasonic assistance may be needed.[2] |

| Ethanol | ≥ 17.2 mg/mL | For Monomethyl this compound (MMAF), a close analog.[9] |

| Water | ≥ 2.62 mg/mL | For MMAF, with gentle warming and sonication.[9] |

| In Vivo Formulations | ||

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL (6.70 mM) | Solvents should be added sequentially.[1] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (6.70 mM) | [1] |

| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (6.70 mM) | [1] |

Protocol for Preparing a Stock Solution in DMSO

-

Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, add 0.1341 mL of DMSO to 1 mg of this compound.[1]

-

Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved.[2]

-

Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C, protected from light.

Experimental Workflows

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound powder from receipt to use.

Caption: Recommended workflow for handling this compound powder.

Potential Degradation Pathway

Improper handling and storage can lead to the degradation of this compound. The following diagram illustrates a conceptual pathway for degradation.

Caption: Factors leading to this compound degradation.

Spill and Waste Management

-

Spills: In case of a spill, evacuate the area and prevent the spread of the powder or solution. Absorb spills with an inert material and place it in a sealed container for disposal.[6] The area should then be decontaminated.

-

Waste Disposal: All contaminated materials, including empty vials, pipette tips, gloves, and lab coats, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][8]

First Aid Measures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][7]

By adhering to these guidelines, researchers can safely handle this compound powder, ensuring the integrity of their experiments and minimizing the risk of exposure.

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 5. broadpharm.com [broadpharm.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. biosynth.com [biosynth.com]

- 9. apexbt.com [apexbt.com]

Application Notes and Protocols: Total Synthesis of Auristatin F and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of Auristatin F and its derivatives. This compound is a potent antimitotic agent and a critical component of antibody-drug conjugates (ADCs) in development for cancer therapy. This document outlines the synthetic strategy, key experimental procedures, and relevant biological context.

Introduction

This compound is a synthetic analogue of the natural product dolastatin 10, a powerful tubulin polymerization inhibitor isolated from the sea hare Dolabella auricularia.[1][2][3] Like other members of the auristatin family, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] Its high potency makes it an ideal payload for ADCs, which selectively deliver the cytotoxic agent to cancer cells, minimizing systemic toxicity.[2][6]

The total synthesis of this compound is a complex undertaking that involves the preparation of unique amino acid building blocks and their sequential coupling. A convergent synthetic approach is generally favored, wherein key peptide fragments are synthesized separately and then combined to form the final pentapeptide structure.[1][7]

Synthetic Strategy

The total synthesis of this compound is typically achieved through a convergent strategy, which involves the synthesis of two key fragments: an N-terminal dipeptide and a C-terminal tripeptide. These fragments are then coupled, followed by final deprotection steps to yield the target molecule.

A representative retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of this compound.

This approach allows for the efficient assembly of the complex pentapeptide from smaller, more manageable building blocks.

Experimental Protocols

The following protocols are representative examples for the key steps in the total synthesis of this compound. Researchers should note that specific conditions may require optimization.

Synthesis of Key Building Blocks

The synthesis of the unusual amino acids present in this compound, such as Dolavaline, Dolaisoleuine, and Dolaproine, is a critical first step. These are typically prepared as their N-Boc or N-Fmoc protected derivatives. Detailed synthetic procedures for these building blocks have been reported in the literature and are often multi-step sequences.[4][8][9]

Synthesis of the C-terminal Tripeptide Fragment

This fragment consists of Dolaisoleuine, Dolaproine, and Phenylalanine.

Protocol: Synthesis of the Boc-Dap-Phe-OMe Dipeptide

-

To a stirred solution of Boc-Dap-OH (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in N,N-dimethylacetamide (DMAc), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (Et3N) (3.0 eq).[2][10]

-

Stir the reaction mixture at room temperature for 15 hours.[2]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and purify by preparatory RP-HPLC to yield the dipeptide.[2]

Protocol: Coupling to form the Tripeptide

A similar peptide coupling protocol is used to couple a protected Dolaisoleuine derivative to the deprotected Dap-Phe-OMe dipeptide to yield the C-terminal tripeptide fragment.

Synthesis of the N-terminal Dipeptide Fragment

This fragment consists of Dolavaline and Valine.

Protocol: Synthesis of the Boc-Dov-Val-OMe Dipeptide

-

Couple Boc-Dolavaline (Boc-Dov-OH) with Valine methyl ester (H-Val-OMe·HCl) using a standard peptide coupling reagent such as HATU (1.2 eq) and DIPEA (2.5 eq) in a suitable solvent like DMF.[3]

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction and purify the product by flash column chromatography.

Coupling of the Fragments

The N-terminal dipeptide and the C-terminal tripeptide are coupled to form the protected pentapeptide backbone of this compound.

Protocol: Fragment Condensation

-

Deprotect the C-terminus of the N-terminal dipeptide (e.g., saponification of the methyl ester) and the N-terminus of the C-terminal tripeptide (e.g., TFA treatment to remove the Boc group).[7]

-

Dissolve the resulting dipeptide acid and tripeptide amine fragments in a suitable solvent such as DMF.

-

Add a coupling reagent like DEPC or HATU in the presence of a base (e.g., triethylamine or DIPEA).[7]

-

Stir the mixture at room temperature until the reaction is complete.

-

Purify the protected pentapeptide by chromatography.

Final Deprotection and Purification

The final step involves the removal of all protecting groups to yield this compound.

Protocol: Global Deprotection

-

Treat the protected pentapeptide with a strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove acid-labile protecting groups such as Boc.[11]

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the crude this compound by preparatory RP-HPLC to obtain the final product of high purity.[2]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of this compound and its derivatives.

| Step | Reagents and Conditions | Yield (%) | Reference |

| Dipeptide Synthesis (Boc-Dap-Phe-OMe) | EDCI, HOBt, Et3N, DMAc | ~98% | [2] |

| Fragment Coupling | DEPC, Et3N, DMF | - | [7] |

| Final Product Purification | Preparatory RP-HPLC | - | [2] |

Table 1: Representative yields for key synthetic steps. Note: Yields can vary based on specific substrates and reaction scales.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound Derivative | A431 | 44-180 | [12] |

| This compound ADC | MDA-MB-468 | 0.516 | [8] |

| MMAF | HCT116 | ~1-10 | [9] |

Table 2: In vitro cytotoxicity of this compound and its derivatives/conjugates.

Mechanism of Action and Signaling Pathway

This compound inhibits cell division by binding to tubulin and disrupting microtubule polymerization. This leads to mitotic arrest and ultimately apoptosis.

Caption: Mechanism of action of this compound.

Conclusion

The total synthesis of this compound is a challenging yet crucial process for the development of next-generation ADCs. The convergent synthetic strategy, coupled with robust peptide coupling and purification techniques, allows for the efficient production of this potent cytotoxic agent. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and biological evaluation of auristatin-F recombinant antibody-drug conjugates for cancer therapy [open.uct.ac.za]

- 7. EP1545613B1 - Auristatin conjugates and their use for treating cancer, an autoimmune disease or an infectious disease - Google Patents [patents.google.com]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2023009529A2 - Novel polypeptides and uses thereof - Google Patents [patents.google.com]

- 12. Design, synthesis and bioactivity evaluation of novel monomethyl this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Permeability Assessment of Monomethyl Auristatin F (MMAF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin F (MMAF) is a potent antimitotic agent and a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which significantly restricts its ability to cross cell membranes. This characteristic of reduced cell permeability is advantageous in ADC design, as it minimizes off-target toxicity and the "bystander effect."[3][4][5]

Data Presentation

The cell permeability of Monomethyl this compound (MMAF) is a critical determinant of its efficacy and safety profile as an antibody-drug conjugate (ADC) payload. While precise quantitative values for its apparent permeability coefficient (Papp) are not widely published, a qualitative understanding of its permeability characteristics in comparison to other auristatin derivatives and its interaction with cellular transporters is well-documented.

MMAF is characterized by its low cell permeability, a feature attributed to its C-terminal phenylalanine residue which is charged under physiological conditions. This is in contrast to the more permeable MMAE. This low permeability is a key attribute for its use in ADCs, as it is intended to be released intracellularly following ADC internalization, thereby minimizing toxicity to antigen-negative cells.

Recent studies have indicated that MMAF is not a significant substrate of major ATP-binding cassette (ABC) efflux transporters such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). This is an important consideration, as efflux transporters can be a mechanism of acquired resistance to cytotoxic agents.

The following table summarizes the key permeability and transport characteristics of MMAF:

| Compound | Permeability Classification | Apparent Permeability Coefficient (Papp) | Efflux Transporter Substrate | Key References |

| Monomethyl this compound (MMAF) | Low | Not publicly available | No (Not a substrate for P-gp, BCRP, or MRP1) | [6] |

| Monomethyl Auristatin E (MMAE) | High | ~10 x 10-6 cm/s | Yes (P-gp substrate) | [7][8] |

| Atenolol (Low Permeability Control) | Low | < 1 x 10-6 cm/s | No | [] |

| Propranolol (High Permeability Control) | High | > 10 x 10-6 cm/s | No | [10] |

Signaling and Transport Pathways

The cellular uptake and mechanism of action of MMAF, particularly when delivered as part of an ADC, involves several key steps. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via endocytosis. Following trafficking to the lysosome, the linker is cleaved, releasing free MMAF into the cytoplasm. Due to its low intrinsic permeability, the liberated MMAF is largely retained within the target cell. Its primary intracellular target is tubulin, where it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. An important aspect of MMAF's cellular pharmacology is its apparent lack of interaction with major efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are common mechanisms of drug resistance.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimic the intestinal epithelial barrier.[11][12]

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Monomethyl this compound (MMAF)

-

Control compounds: Atenolol (low permeability), Propranolol (high permeability)

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS system for sample analysis

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. At 80-90% confluency, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Monolayer Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer. Change the culture medium every 2-3 days.

-

Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow permeability assay.

-

Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution of MMAF (e.g., 10 µM in HBSS) to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments for LC-MS/MS analysis.

-

Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the permeability assay in the reverse direction by adding the MMAF dosing solution to the basolateral compartment and sampling from the apical compartment.

-

Sample Analysis: Quantify the concentration of MMAF in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport across the monolayer (mol/s)

-

A is the surface area of the insert (cm²)

-

C0 is the initial concentration of the drug in the donor compartment (mol/cm³)

Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive transcellular permeability.[1][13] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

Materials:

-

96-well PAMPA "sandwich" plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Monomethyl this compound (MMAF)

-

Control compounds with known permeability

-

UV-Vis plate reader or LC-MS/MS system for analysis

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Prepare Plates: Fill the acceptor wells with PBS. Prepare the MMAF dosing solution (e.g., 100 µM in PBS) and add it to the donor wells.

-

Assemble and Incubate: Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate. Incubate at room temperature for a defined period (e.g., 4-16 hours).

-

Sample Analysis: After incubation, separate the plates and determine the concentration of MMAF in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

-

Data Analysis: Calculate the effective permeability (Pe) in cm/s using a simplified equation or software provided by the assay kit manufacturer.

Conclusion

The assessment of cell permeability is a cornerstone in the preclinical evaluation of ADC payloads like MMAF. The inherent low permeability of MMAF is a desirable trait for targeted cancer therapy, reducing the potential for off-target effects. The Caco-2 and PAMPA assays are robust in vitro tools for characterizing the permeability of MMAF. While specific quantitative data for MMAF's Papp value remains elusive in the public domain, the provided protocols enable researchers to generate this critical data. Furthermore, the understanding that MMAF is not a substrate for major efflux transporters provides valuable insight into its cellular pharmacology and potential mechanisms of resistance. These application notes serve as a comprehensive guide for researchers and drug developers working with MMAF, facilitating a deeper understanding of its cellular transport and mechanism of action.

References

- 1. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 5. PAMPA--a drug absorption in vitro model 8. Apparent filter porosity and the unstirred water layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. PAMPA | Evotec [evotec.com]

Application Notes and Protocols: Use of Auristatin F in Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent, in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Detailed protocols for key experiments are provided to guide researchers in the evaluation of MMAF-based ADCs.

Introduction to this compound

Monomethyl this compound (MMAF) is a synthetic analog of the natural product dolastatin 10.[1][2] It is a highly potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] Due to its high cytotoxicity, MMAF is not suitable for use as a standalone chemotherapeutic agent.[][5] However, its potency can be harnessed for targeted cancer therapy by conjugating it to monoclonal antibodies (mAbs) that specifically recognize tumor-associated antigens. These resulting ADCs are designed to selectively deliver the cytotoxic payload to cancer cells, minimizing systemic toxicity.[2][6]

The C-terminal phenylalanine of MMAF contributes to its reduced cell permeability compared to its counterpart, monomethyl auristatin E (MMAE).[7][8] This property is advantageous in ADC development as it can reduce bystander killing of neighboring healthy cells and may lead to higher intratumoral concentrations of the payload.[6][7]

Mechanism of Action

MMAF-based ADCs exert their cytotoxic effect through a multi-step process that begins with the specific recognition of a target antigen on the surface of a cancer cell by the monoclonal antibody component of the ADC.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 3. Monomethyl this compound methyl ester - Creative Biolabs [creative-biolabs.com]

- 5. adcreview.com [adcreview.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of ADCs with Non-Cleavable Linkers for MMAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] When coupled to an antibody via a non-cleavable linker, MMAF offers a distinct therapeutic advantage. Unlike its analogue MMAE, MMAF retains its high potency even when attached to the linker and a lysine or cysteine residue following lysosomal degradation of the antibody.[2][3][4] This characteristic, combined with the high plasma stability of non-cleavable linkers, results in an improved therapeutic window and reduced off-target toxicity.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the development of ADCs utilizing non-cleavable linkers with the MMAF payload.

Mechanism of Action of Non-Cleavable MMAF ADCs

ADCs constructed with non-cleavable linkers and MMAF exert their cytotoxic effect through a targeted delivery and intracellular release mechanism. The process begins with the binding of the ADC to a specific antigen on the surface of a cancer cell.[7] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[3][8] The internalized complex is then trafficked to the lysosome.

Within the acidic environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.[2][4] This degradation releases the MMAF payload, which remains attached to the non-cleavable linker and the amino acid residue (typically cysteine or lysine) to which it was conjugated.[8] This MMAF-linker-amino acid catabolite is the active cytotoxic agent. Due to the charged nature of the terminal phenylalanine on MMAF, this catabolite has poor membrane permeability, which limits its ability to diffuse out of the target cell and cause bystander killing of neighboring healthy cells.[9] However, this property also contributes to the favorable safety profile of these ADCs.[10] The released MMAF catabolite then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

A notable example of an approved ADC utilizing this technology is Belantamab mafodotin (Blenrep®).[11] It comprises a humanized IgG1 monoclonal antibody targeting B-cell maturation antigen (BCMA) on multiple myeloma cells, conjugated to MMAF via a non-cleavable maleimidocaproyl (mc) linker.[2][3]

Signaling Pathway of MMAF-induced Apoptosis

Caption: Mechanism of action of a non-cleavable MMAF ADC.

Data Presentation

In Vitro Cytotoxicity of Non-Cleavable MMAF ADCs

| ADC Target | Cell Line | Linker-Payload | IC50 (nM) | Reference |

| BCMA | MM.1S | mc-MMAF | ~1 | [2][3] |

| CD22 | Pre-B ALL | mc-MMAF | < 1 | [12] |

| HER2 | NCI-N87 | mc-MMAF | ~0.1-1 | [11] |

| Tn Antigen | LOX Melanoma | mc-MMAF | ~10-100 | [13] |

| GD2 | B78-D14 Melanoma | mc-MMAF | < 1 | [1] |

| CD30 | Karpas 299 | vc-MMAF | ~0.1 | [9] |

In Vivo Efficacy of Non-Cleavable MMAF ADCs

| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| BCMA | MM.1S | 2.5 mg/kg, q3w | Significant tumor regression | [2][8] |

| HER2 | NCI-N87 | 1 nmol, single dose | > 80 | [14] |

| TF | BxPC-3 | 3, 5, or 10 mg/kg, single dose | Dose-dependent inhibition | [15] |

| GD2 | B78-D14 Melanoma | 10 mg/kg, single dose | Significant inhibition | [1] |

Experimental Protocols

Protocol 1: Conjugation of MMAF to an Antibody using a Non-Cleavable Maleimidocaproyl (mc) Linker

This protocol describes the conjugation of maleimide-activated MMAF (mc-MMAF) to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (IgG) in a suitable buffer (e.g., PBS)

-

mc-MMAF

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Reaction buffers (e.g., borate buffer, pH 8.0)

-

Quenching reagent (e.g., N-acetylcysteine)

Workflow Diagram:

Caption: Workflow for the conjugation of mc-MMAF to an antibody.

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable reaction buffer.

-